molecular formula C10H14N2O B8632800 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one

2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one

Cat. No.: B8632800
M. Wt: 178.23 g/mol
InChI Key: WPYCVRKLVPMTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a pyrimidine ring substituted with a butanone moiety at the 1-position and two methyl groups at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2,2-dimethyl-1,3-diaminopropane with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of pyrimidine N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms of the compound.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-diaminopropane: A precursor in the synthesis of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one.

    Ethyl acetoacetate: Another precursor used in the synthesis.

    Pyrimidine N-oxides: Oxidized derivatives of pyrimidines.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a butanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one

InChI

InChI=1S/C10H14N2O/c1-4-10(2,3)9(13)8-5-11-7-12-6-8/h5-7H,4H2,1-3H3

InChI Key

WPYCVRKLVPMTGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C1=CN=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of oil-free sodium hydride (2.4g, 0.1 moles) in dry dimethylformamide (60 mls) was added dropwise a solution of 2-methyl-1-(pyrimid-5-yl)-propan- 1-one in dry dimethylformamide (20 mls). The temperature rose to 35° C. and effervescence was observed. After the addition was complete, the mixture was stirred at room temperature for twenty minutes, and a solution of ethyl iodide (18.72 g, 0.12 moles) in dry dimethylformamide was added with external cooling provided by a water bath. The resulting mixture was stirred at room temperature for three hours, left to stand overnight and then poured into water and extracted twice with ether. The combined ether extracts were washed with water and dried over magnesium sulphate. After filtration, the solvent was removed in vacuo to give an oil. Distillation at reduced pressure (70°-82° C. at 0.3 mm of mercury) gave an oil (8.4 g) which was used without further purification. NMR analysis indicated that, in addition to the desired intermediate, the product contained 1-(O-ethyl)-1-(pyrimid-5-yl)-2-methylprop-1-ene. This latter by-product did not adversely affect the course of the second stage of the reaction.
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